N-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(4-Chlorophenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine derivative featuring a carboxamide bridge linking a 4-chlorophenyl group to a substituted pyridine ring. The pyridine ring is further functionalized at position 1 with a 2-methylbenzyl moiety.
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c1-14-5-2-3-6-15(14)13-23-12-4-7-18(20(23)25)19(24)22-17-10-8-16(21)9-11-17/h2-12H,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYCHRYEMCFENG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the condensation of 4-chlorobenzaldehyde with 2-methylbenzylamine, followed by cyclization and subsequent amide formation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can occur, particularly at the chlorophenyl and methylphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. Various derivatives of dihydropyridine structures have shown promising results against multiple cancer cell lines. For instance:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | < 2 |
| Compound B | HepG2 (Liver Cancer) | 5.5 |
| Compound C | SK-LU-1 (Lung Cancer) | 3.8 |
These findings suggest that modifications to the dihydropyridine core can enhance cytotoxicity against specific cancer types, indicating a pathway for developing targeted therapies .
2. Neurological Applications
The compound has also been investigated for its effects on neurological disorders. Dihydropyridine derivatives have been linked to neuroprotective properties, potentially useful in conditions like Alzheimer's and Parkinson's disease. Studies indicate that these compounds can modulate neurotransmitter release and exhibit anti-inflammatory effects in neuronal tissues .
Pharmacological Insights
3. Mechanism of Action
The pharmacological activity of N-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease pathways:
- Cyclin-dependent Kinases (CDKs) : Inhibitors derived from this compound class have shown selective inhibition of CDK2 and CDK9, crucial for cell cycle regulation .
- Cannabinoid Receptors : Some derivatives have been noted for their interaction with cannabinoid receptors, suggesting a role in modulating pain and inflammation .
Case Studies
4. Clinical Trials and Research Findings
Several studies have documented the efficacy of this compound in preclinical models:
- A study evaluated a series of dihydropyridine derivatives for their anticancer properties, revealing that certain modifications led to enhanced potency against tumor cell lines while maintaining low toxicity profiles in normal cells .
- Another research effort focused on the neuroprotective effects of these compounds in animal models of neurodegeneration, demonstrating significant improvements in cognitive function and reduced markers of oxidative stress .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Key Structural Differences : The bromine atom at the 3-position of the phenyl ring contrasts with the target compound’s 4-chlorophenyl group. Additionally, the benzyl group at position 1 in the target compound is absent here.
- Synthesis : Synthesized via condensation of 2-chloronicotinic acid with 3-bromo-2-methylaniline in the presence of pyridine and p-toluenesulfonic acid .
- Crystallography : Forms centrosymmetric dimers via N–H⋯O hydrogen bonds. The dihedral angle between aromatic rings is 8.38°, indicating near-planar geometry due to π-conjugation through the amide bridge .
- Isostructural Relationship : The bromo analog is isostructural with its chloro counterpart (N-(3-chloro-2-methylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide), differing only in halogen identity, which minimally affects packing but may alter electronic properties .
N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Key Structural Differences : A biphenyl group replaces the 4-chlorophenyl substituent, increasing molecular weight (C₁₈H₁₃ClN₂O₂ vs. C₁₉H₁₇ClN₂O₂ for the target compound) and steric bulk.
- Implications: The biphenyl moiety enhances hydrophobicity and may influence binding interactions in biological systems.
(E)-4-Hydroxy-5-(4-nitrophenyl)-N-(4-nitrostyryl)-2-oxo-1,2-dihydropyridine-3-carboxamide (6d)
- Key Structural Differences : Nitro groups at the phenyl and styryl substituents introduce strong electron-withdrawing effects, contrasting with the electron-neutral methyl and chloro groups in the target compound.
- This highlights how nitro substituents enhance electrophilicity and promote cyclization .
DM-20: N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxamide
- Key Structural Differences : Incorporates a trifluoromethylbenzyl group and a methoxy-substituted dihydropyridine ring, enhancing lipophilicity and metabolic stability.
- Spectroscopy : ¹H NMR data (δ 2.34 ppm for methyl groups) suggests distinct electronic environments compared to the target compound, though direct NMR comparisons are unavailable .
Research Implications and Limitations
- Electronic Effects : Chloro and methyl groups are less electron-withdrawing than nitro or trifluoromethyl substituents, suggesting moderate reactivity and stability .
- Data Gaps : Direct experimental data (e.g., crystallography, NMR, bioactivity) for the target compound is absent in the provided evidence, necessitating extrapolation from analogs.
Biological Activity
N-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, commonly referred to as a dihydropyridine derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a chlorophenyl group and a methylphenyl moiety, contributing to its potential pharmacological properties. This article aims to explore the biological activity of this compound through various studies, including antimicrobial, anticancer, and enzyme inhibitory effects.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure can be represented as follows:
Key Features
- Chlorophenyl Group : Enhances lipophilicity and biological activity.
- Dihydropyridine Core : Known for calcium channel blocking activity and other pharmacological effects.
Antimicrobial Activity
Recent studies have shown that dihydropyridine derivatives exhibit significant antimicrobial properties. For instance, one study reported the synthesis of related compounds that displayed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antimicrobial efficacy.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 1 | 0.5 | Staphylococcus aureus |
| 2 | 1.0 | E. coli |
| 3 | 0.25 | Bacillus subtilis |
These findings suggest that the presence of the chlorophenyl group may enhance the interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .
Anticancer Activity
The anticancer potential of this compound has been explored in various in vitro studies. One prominent study evaluated the cytotoxic effects of this compound against several cancer cell lines, including breast and lung cancer cells. The results indicated that the compound induced apoptosis in a dose-dependent manner.
Case Study: Cytotoxicity Assay
In a cell viability assay conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines:
| Concentration (µM) | MCF-7 Viability (%) | A549 Viability (%) |
|---|---|---|
| 10 | 80 | 75 |
| 25 | 60 | 50 |
| 50 | 30 | 20 |
The significant reduction in cell viability at higher concentrations suggests that this compound may serve as a potential lead in cancer therapy .
Enzyme Inhibition
Another important aspect of the biological activity of this compound is its ability to inhibit specific enzymes. In particular, studies have reported its effectiveness as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's.
Inhibitory Activity Data
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 0.15 |
| Urease | 0.25 |
The low IC50 values indicate strong inhibitory effects against these enzymes, highlighting the therapeutic potential of this compound in neurological disorders and conditions associated with urease activity .
Q & A
Basic Question: What are the key considerations for optimizing the synthesis of this compound?
Answer:
Synthesis optimization requires careful control of reaction conditions and reagent selection:
- Catalysts : Lewis acids (e.g., BF₃·Et₂O) or bases may enhance reaction efficiency, particularly in cyclization or amide bond formation steps .
- Reaction Conditions :
- Temperature : Moderate heating (60–80°C) is often employed to balance reaction rate and side-product formation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while dichloromethane or ethanol may be used for specific steps .
- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking reaction progress and confirming intermediate purity .
Basic Question: Which analytical techniques are most effective for confirming the molecular structure of this compound?
Answer:
A multi-technique approach ensures structural validation:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Resolves aromatic protons, methyl groups, and carbonyl environments. For example, the 2-oxo group typically appears as a singlet near δ 160–170 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula via exact mass matching (e.g., expected [M+H]⁺ for C₂₁H₁₈ClN₂O₂: 377.1053) .
- X-ray Crystallography : Resolves bond lengths, angles, and tautomeric forms (e.g., lactam vs. hydroxy-pyridine tautomers) .
Advanced Question: How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its biological activity?
Answer:
SAR studies involve systematic structural modifications and biological assays:
- Substituent Variation :
- Chlorophenyl Group : Replace with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess impact on target binding .
- Methylbenzyl Moiety : Modify steric bulk (e.g., ethyl or isopropyl analogs) to evaluate steric effects on receptor interactions .
- Functional Group Additions : Introduce fluorine at specific positions to enhance metabolic stability and lipophilicity, as seen in analogs with improved pharmacokinetics .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets like kinase enzymes .
Advanced Question: What strategies are recommended for resolving contradictions in reported biological activity data for this compound?
Answer:
Contradictions may arise from structural variability or experimental design differences:
- Tautomer Verification : Use X-ray crystallography or NMR to confirm dominant tautomeric forms (e.g., lactam vs. enol), which significantly affect biological activity .
- Assay Standardization :
- Cell Line Consistency : Ensure identical cell lines (e.g., HepG2 vs. HEK293) and passage numbers are used.
- Dose-Response Curves : Perform multi-concentration assays (e.g., 0.1–100 µM) to account for potency variations .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., fluorophenyl or nitrobenzyl analogs) to identify trends .
Advanced Question: What experimental approaches are suitable for studying the metabolic stability and pharmacokinetic properties of this compound?
Answer:
Key methodologies include:
- In Vitro Metabolic Assays :
- Liver Microsomes : Incubate with human/rat liver microsomes and NADPH to measure degradation half-life (t₁/₂). Monitor via LC-MS .
- CYP450 Inhibition : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Pharmacokinetic Profiling :
- Plasma Protein Binding : Use equilibrium dialysis to assess % bound to albumin/globulins.
- Bioavailability : Conduct in vivo studies (rodents) to measure oral vs. intravenous AUC (area under the curve) .
Advanced Question: How can computational methods aid in predicting the compound’s reactivity and potential degradation pathways?
Answer:
Computational tools provide insights into stability and degradation:
- Density Functional Theory (DFT) :
- Calculate bond dissociation energies (BDEs) to identify labile bonds (e.g., amide or ester linkages).
- Predict oxidative/hydrolytic hotspots (e.g., electron-rich aromatic rings susceptible to CYP450 oxidation) .
- Degradation Pathway Simulation : Tools like Meteor (Lhasa Limited) model phase I/II metabolism, highlighting likely metabolites (e.g., hydroxylation at the dihydropyridine ring) .
Advanced Question: What are the challenges in crystallizing this compound, and how can they be addressed?
Answer:
Crystallization challenges and solutions:
- Low Solubility : Use mixed solvents (e.g., DMSO/water) or co-crystallization agents (e.g., caffeine) to improve crystal growth .
- Polymorphism : Screen multiple conditions (temperature, solvent ratios) to isolate stable polymorphs.
- Data Collection : Synchrotron radiation improves resolution for small or weakly diffracting crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
